molecular formula C15H14BrNO2 B2800826 2-(3-bromophenoxy)-N-phenylpropanamide CAS No. 632290-57-4

2-(3-bromophenoxy)-N-phenylpropanamide

Cat. No.: B2800826
CAS No.: 632290-57-4
M. Wt: 320.186
InChI Key: SOXLMZGSSHBDCB-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-phenylpropanamide is an organic compound that features a bromophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-phenylpropanamide typically involves the reaction of 3-bromophenol with phenylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amide group. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-bromophenoxy)-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenoxy)-N-phenylpropanamide is unique due to its specific combination of a bromophenoxy group and a phenylpropanamide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11(19-14-9-5-6-12(16)10-14)15(18)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXLMZGSSHBDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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